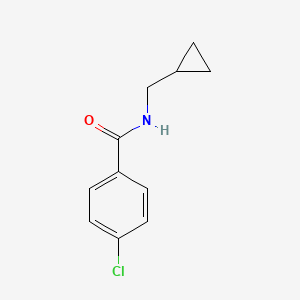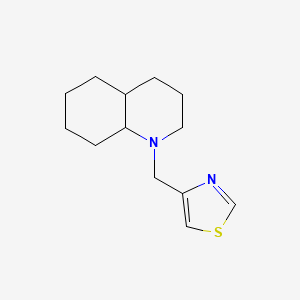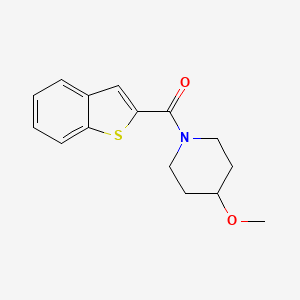
4-chloro-N-(cyclopropylmethyl)benzamide
Descripción general
Descripción
4-chloro-N-(cyclopropylmethyl)benzamide, also known as CCPMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of benzamides and has a molecular weight of 241.75 g/mol.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity : A series of novel derivatives of benzamide showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were non-cytotoxic to human cancer cell lines and possessed potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Electrophile Properties : The electrophilic properties of related benzamide compounds have been investigated. These studies explored the reactions of these compounds with nucleophiles and their potential mutagenic effects in bacterial assays (Overton et al., 1986).
Deprotonation and Anticandidal Activity : Research on the deprotonation of benzamide derivatives demonstrated specific regioselectivities and potential applications in synthesizing compounds with anticandidal properties (Rebstock et al., 2004).
Synthesis of Antidepressants : Studies on the synthesis of certain benzamide derivatives, such as befol, highlighted their application in creating antidepressants. These investigations explored more efficient and less toxic synthesis methods (Donskaya et al., 2004).
Antitumor Activity : Certain benzamide compounds have been investigated for their antitumor properties. These studies often involve understanding the stability and degradation products of these compounds (Santos et al., 2013).
Enhancement of Erbium Fluorescence : Benzamide derivatives, such as Glibenclamide, have been used to enhance the fluorescence of erbium ions, indicating applications in fluorimetric probes (Faridbod et al., 2009).
Antispasmodic and Antihypoxic Properties : Benzamides, including those with chloro groups, have shown significant antispasmodic and antihypoxic activities, demonstrating their potential in medicinal chemistry (Bakibaev et al., 1994).
Characterization of Polymorphs : The characterization of polymorphic forms of benzamide derivatives has been a subject of research, essential for understanding their physical and chemical properties (Yanagi et al., 2000).
Propiedades
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMPNQBKMACVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)


![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)


![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)